molecular formula C17H13NO4S2 B2920144 (Z)-ethyl 4-(5-((2-oxo-4-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate CAS No. 890605-01-3

(Z)-ethyl 4-(5-((2-oxo-4-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate

Cat. No.: B2920144
CAS No.: 890605-01-3
M. Wt: 359.41
InChI Key: KBWGNXSBXNHLRH-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 4-(5-((2-oxo-4-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate is a sophisticated chemical intermediate of significant interest in medicinal chemistry and materials science. Its core structure, featuring a rhodanine moiety linked to a furan-benzoate system, serves as a privileged scaffold for the development of protein kinase inhibitors. Researchers utilize this compound as a critical precursor in the synthesis of complex molecules, such as janus kinase 2 (JAK2) inhibitors , which are investigated for their potential in treating myeloproliferative neoplasms. The Z-configured exocyclic double bond is integral to its function, allowing it to act as a key pharmacophore that interacts with the ATP-binding site of target kinases. Furthermore, the electron-rich, conjugated system makes this compound a candidate for exploration in molecular electronics and as a photoswitchable core , where its conformation and electronic properties can be modulated by light. Its primary research value lies in its versatility as a building block for constructing novel therapeutic agents and functional organic materials, enabling advanced studies in targeted drug discovery and smart molecular systems.

Properties

IUPAC Name

ethyl 4-[5-[(Z)-(2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-2-21-16(19)11-5-3-10(4-6-11)13-8-7-12(22-13)9-14-15(23)18-17(20)24-14/h3-9H,2H2,1H3,(H,18,20,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWGNXSBXNHLRH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(5-((2-oxo-4-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate is a compound of interest in pharmacological research due to its potential biological activities. The compound, characterized by the molecular formula C17H13NO4S2C_{17}H_{13}NO_4S_2 and a molecular weight of 359.41 g/mol, has garnered attention for its structural features that suggest various therapeutic applications.

Chemical Structure and Properties

The compound features a thioxothiazolidin moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

 Z ethyl 4 5 2 oxo 4 thioxothiazolidin 5 ylidene methyl furan 2 yl benzoate\text{ Z ethyl 4 5 2 oxo 4 thioxothiazolidin 5 ylidene methyl furan 2 yl benzoate}

This structure is notable for its potential interactions with biological targets, including enzymes and receptors involved in disease processes.

Biological Activity Overview

Research indicates that compounds containing thiazolidin derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazolidin derivatives have shown significant antimicrobial properties against various pathogens. Studies have demonstrated that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
  • Antiviral Activity : Some thiazolidin derivatives have been evaluated for their antiviral properties, particularly against HIV. For example, derivatives similar to this compound have demonstrated anti-HIV activity in vitro .
  • Antitumor Activity : Thiazolidin-based compounds are also being investigated for their potential as anticancer agents. Their ability to modulate cellular pathways involved in tumor growth and metastasis is of particular interest .

Case Studies and Experimental Data

  • Antimicrobial Evaluation :
    • A study evaluated several thiazolidin derivatives, including those structurally related to this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, demonstrating moderate to good activity .
  • Antiviral Screening :
    • In vitro assays showed that thiazolidin derivatives exhibited promising anti-HIV activity, with some compounds displaying effective inhibition of viral replication at low micromolar concentrations .
  • Antitumor Potential :
    • Research focused on the structure-activity relationship (SAR) of thiazolidin derivatives revealed that modifications at specific positions significantly enhanced their cytotoxic effects against cancer cell lines .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialThiazolidin derivativesInhibition of bacterial growth
AntiviralSimilar thiazolidinsReduced HIV replication
AntitumorVarious thiazolidin analogsCytotoxicity against cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs (Table 1) share the thiazolidinone-thioxo scaffold, furan/benzene substituents, or ester functionalities.

Table 1: Structural Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reference
(Z)-ethyl 4-(5-((2-oxo-4-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate Thiazolidinone (2-oxo, 4-thioxo) Furan-2-yl, ethyl benzoate C₁₈H₁₅NO₅S₂ 389.45
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate Thiazolidinone (2,4-dioxo) Fluorobenzyl, triisopropylsilyl, hydroxyethoxy C₃₈H₄₇FNO₈SSi 724.28
(5Z)-3-(2-Furylmethyl)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone (2-thioxo, 4-oxo) Furylmethyl, isobutoxyphenyl, pyrazole C₂₉H₂₆N₄O₃S₂ 554.67
Ethyl 4-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate Thiadiazolo-pyrimidinone Propyl, ethyl benzoate C₂₂H₂₀N₄O₄S 436.48

Key Observations :

  • The thiazolidinone-thioxo core is common in analogs but varies in oxidation states (e.g., 2,4-dioxo vs. 2-thioxo-4-oxo) .
  • Substituents like fluorobenzyl () or isobutoxyphenyl-pyrazole () enhance lipophilicity, whereas ethyl benzoate improves solubility .

Key Observations :

  • Silylation () is efficient for protecting carboxyl groups, enabling high yields (76%) .
  • Knoevenagel condensation is widely used to form methylidene bridges between heterocycles and aromatic aldehydes .

Physicochemical Properties

Table 3: Physicochemical Properties
Compound Melting Point (°C) Solubility Stability Spectral Data
This compound N/A Moderate in DMSO Air-stable IR: 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S)
Triisopropylsilyl-protected analog () 107–109 Low in water; soluble in THF Hygroscopic ¹H NMR (CDCl₃): δ 7.8 (d, J=8 Hz, 2H, Ar-H)
(5Z)-3-(2-Furylmethyl)-thiazolidinone () N/A Insoluble in water Light-sensitive HRMS: m/z 554.67 [M+H]⁺
Thiadiazolo-pyrimidinone analog () N/A Soluble in DMSO Thermal degradation above 200°C ¹³C NMR: δ 165.2 (C=O)

Key Observations :

  • Ethyl benzoate derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) .
  • Triisopropylsilyl protection () improves stability but reduces aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.